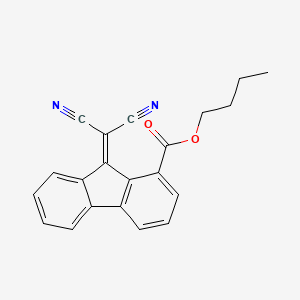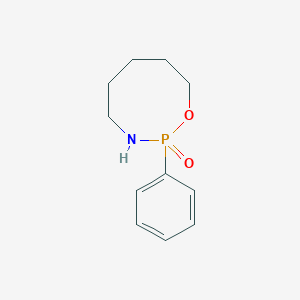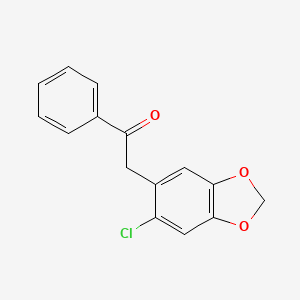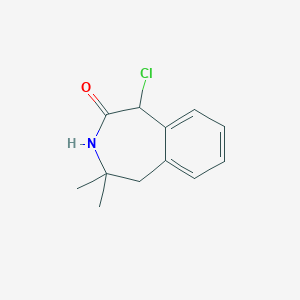
1-Chloro-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one is a chemical compound with a unique structure that includes a benzazepine core
Preparation Methods
The synthesis of 1-Chloro-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one typically involves several steps. One common method includes the reaction of 4-chlorobenzyl chloride with 4,4-dimethylcyclohexanone under basic conditions to form the intermediate product. This intermediate is then subjected to cyclization and chlorination reactions to yield the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Chloro-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into smaller fragments.
Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Chloro-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Chloro-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one can be compared with other benzazepine derivatives, such as:
1-Chloro-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
4,4-Dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one: Lacks the chlorine atom, leading to different reactivity and properties.
1-Bromo-4,4-dimethyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one: Contains a bromine atom instead of chlorine, which may affect its chemical behavior.
Properties
CAS No. |
184590-72-5 |
|---|---|
Molecular Formula |
C12H14ClNO |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
5-chloro-2,2-dimethyl-3,5-dihydro-1H-3-benzazepin-4-one |
InChI |
InChI=1S/C12H14ClNO/c1-12(2)7-8-5-3-4-6-9(8)10(13)11(15)14-12/h3-6,10H,7H2,1-2H3,(H,14,15) |
InChI Key |
LLJJUDLVVCZCTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(C(=O)N1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester](/img/structure/B14252265.png)
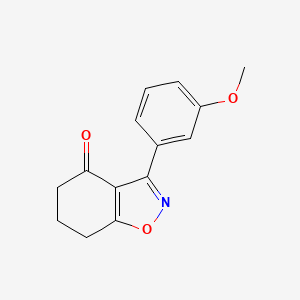
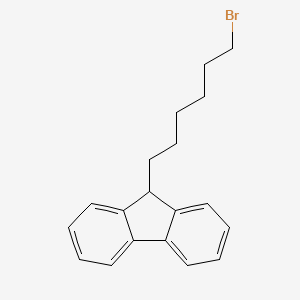
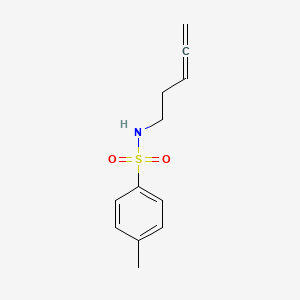
![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)
![Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate](/img/structure/B14252288.png)



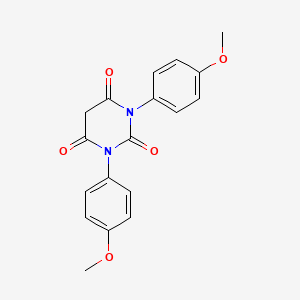
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14252311.png)
